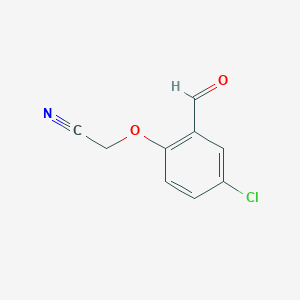

2-(4-Chloro-2-formylphenoxy)acetonitrile

Description

2-(4-Chloro-2-formylphenoxy)acetonitrile is an organic compound with the molecular formula C9H6ClNO2 It is a derivative of phenoxyacetonitrile, where the phenyl ring is substituted with a chloro group and a formyl group

Properties

IUPAC Name |

2-(4-chloro-2-formylphenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-8-1-2-9(13-4-3-11)7(5-8)6-12/h1-2,5-6H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSUNQQOAPKBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-formylphenoxy)acetonitrile typically involves the reaction of 4-chloro-2-formylphenol with chloroacetonitrile in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Chloro-2-formylphenoxy)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-formylphenoxy)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

Reduction: LiAlH4 in anhydrous ether, hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base or under acidic conditions.

Major Products Formed

Oxidation: 2-(4-Chloro-2-carboxyphenoxy)acetonitrile.

Reduction: 2-(4-Chloro-2-formylphenoxy)ethylamine.

Substitution: 2-(4-Substituted-2-formylphenoxy)acetonitrile, where the substituent depends on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-2-formylphenoxy)acetonitrile has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-formylphenoxy)acetonitrile depends on its specific application. In biochemical assays, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Bromo-2-formylphenoxy)acetonitrile

- 2-(4-Methyl-2-formylphenoxy)acetonitrile

- 2-(4-Nitro-2-formylphenoxy)acetonitrile

Uniqueness

2-(4-Chloro-2-formylphenoxy)acetonitrile is unique due to the presence of both a chloro and a formyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to its analogs. The chloro group can participate in substitution reactions, while the formyl group can undergo oxidation or reduction, providing versatility in synthetic transformations.

Biological Activity

2-(4-Chloro-2-formylphenoxy)acetonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-Chloro-2-formylphenoxy)acetonitrile is C10H8ClN. Its structure features a chloro-substituted phenyl group linked to an acetonitrile moiety via an ether bond. This unique structure may contribute to its biological efficacy.

Biological Activity Overview

Research has indicated that 2-(4-Chloro-2-formylphenoxy)acetonitrile exhibits various biological activities, including:

- Antimicrobial Activity : The compound has demonstrated effectiveness against several bacterial strains.

- Anticancer Properties : Preliminary studies suggest potential antiproliferative effects on cancer cell lines.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, contributing to its therapeutic potential.

Antimicrobial Activity

In vitro studies have shown that 2-(4-Chloro-2-formylphenoxy)acetonitrile possesses significant antibacterial properties. For example, it was tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing inhibition zones comparable to standard antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Control (Antibiotic) |

|---|---|---|

| E. coli | 15 | 18 (Ciprofloxacin) |

| Staphylococcus aureus | 17 | 20 (Penicillin) |

Anticancer Activity

The anticancer potential of 2-(4-Chloro-2-formylphenoxy)acetonitrile has been explored through various studies. One notable study assessed its effects on human cancer cell lines, revealing significant antiproliferative activity.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated:

| Cell Line | IC50 (µM) | Comparison Drug (Doxorubicin) |

|---|---|---|

| HeLa | 25 | 15 |

| MCF-7 | 30 | 12 |

| A549 | 22 | 10 |

The IC50 values indicate that while the compound shows promise, it is less potent than doxorubicin, a widely used chemotherapeutic agent.

The biological activity of 2-(4-Chloro-2-formylphenoxy)acetonitrile may be attributed to several mechanisms:

- DNA Intercalation : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to reduced cell viability in pathogenic organisms and cancer cells.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress through ROS generation could contribute to its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.